Demethylmacrocin

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C44H73NO17 |

|---|---|

Peso molecular |

888.0 g/mol |

Nombre IUPAC |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C44H73NO17/c1-11-31-28(20-56-42-38(53)37(52)35(50)24(5)58-42)16-21(2)12-13-29(47)22(3)17-27(14-15-46)39(23(4)30(48)18-32(49)60-31)62-43-36(51)34(45(9)10)40(25(6)59-43)61-33-19-44(8,55)41(54)26(7)57-33/h12-13,15-16,22-28,30-31,33-43,48,50-55H,11,14,17-20H2,1-10H3/b13-12+,21-16+/t22-,23+,24-,25-,26+,27+,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-/m1/s1 |

Clave InChI |

ALZAOGATQMXJKX-UQRCBBHQSA-N |

SMILES isomérico |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)O |

SMILES canónico |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Demethylmacrocin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmacrocin is a macrolide antibiotic and a key intermediate in the biosynthesis of tylosin, a commercially significant veterinary antibiotic. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its role in the tylosin biosynthetic pathway and outlines established experimental protocols for the isolation of related compounds and the assessment of antibacterial activity. Furthermore, this document explores the mechanism of action of macrolide antibiotics, focusing on their interaction with the bacterial ribosome and the subsequent impact on protein synthesis.

Chemical Structure and Properties

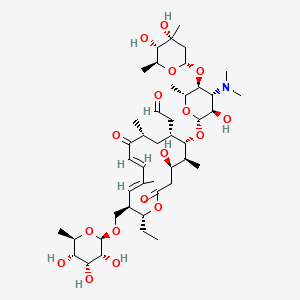

This compound is a complex macrolide characterized by a 16-membered lactone ring glycosidically linked to two deoxy sugars, mycaminose and mycarose. Its systematic IUPAC name is 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[1]. The chemical structure of this compound is presented in Figure 1.

Figure 1. 2D Chemical Structure of this compound. Source: PubChem CID 5280512.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data for related macrolides are available, specific experimental values for this compound's melting point, boiling point, and precise solubility are not widely reported in publicly accessible literature. The values presented are primarily computed estimates.

| Property | Value | Source |

| Molecular Formula | C₄₄H₇₃NO₁₇ | [1] |

| Molecular Weight | 888.0 g/mol | [1] |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | [1] |

| CAS Number | 79404-98-1 | [2] |

| Computed XLogP3-AA | -0.1 | [1] |

| Computed Topological Polar Surface Area | 261 Ų | [1] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers. |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be expected to be complex due to the large number of protons and carbons in its structure. The spectra would show characteristic signals for the macrolide ring, the sugar moieties, and the various functional groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of this compound. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the cleavage of the glycosidic bonds and fragmentation of the macrolide ring.

Biological Activity and Mechanism of Action

This compound is a macrolide antibiotic, a class of drugs known for their bacteriostatic activity against a broad spectrum of bacteria. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis[3].

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component within the polypeptide exit tunnel[4][5]. This binding sterically hinders the progression of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis[4][5]. The consequence of this inhibition is the cessation of bacterial growth and replication.

The following diagram illustrates the general mechanism of macrolide antibiotic action on the bacterial ribosome.

Caption: General mechanism of macrolide antibiotic action on the bacterial ribosome.

Biosynthesis of Tylosin

This compound is a crucial intermediate in the biosynthetic pathway of tylosin, a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces fradiae. The biosynthesis of tylosin is a multi-step process involving polyketide synthesis to form the macrolide ring, followed by a series of post-polyketide modifications, including glycosylation and methylation.

The conversion of this compound to Macrocin is a key step in this pathway. This reaction is catalyzed by the enzyme this compound O-methyltransferase (TylE), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 2'''-hydroxyl group of the mycarose sugar moiety of this compound. Macrocin is then further methylated to produce tylosin.

The following diagram outlines the final steps of the tylosin biosynthetic pathway, highlighting the role of this compound.

Caption: Simplified biosynthetic pathway of tylosin from a tylactone precursor.

Experimental Protocols

Isolation and Purification of Macrolides from Streptomyces fradiae

This protocol is a general guideline for the isolation of macrolide antibiotics from Streptomyces fradiae culture. Optimization of specific parameters may be required for maximizing the yield of this compound.

1. Fermentation:

-

Inoculate a suitable production medium (e.g., soybean-mannitol broth) with a fresh culture of Streptomyces fradiae.

-

Incubate the culture at 28-30°C for 5-7 days with shaking (200-250 rpm).

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).

-

Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

3. Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the concentrated extract to column chromatography using silica gel or a reversed-phase C18 stationary phase.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or acetonitrile and water.

-

Collect fractions and monitor the presence of the desired compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the purified this compound and concentrate to dryness.

The workflow for this process is illustrated below.

Caption: General workflow for the isolation and purification of macrolides.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum:

-

Grow the test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound stands as a significant macrolide antibiotic, not only for its intrinsic antibacterial potential but also for its pivotal role as a precursor in the industrial production of tylosin. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, its chemical structure and biological mechanism of action are well-characterized within the broader context of macrolide antibiotics. The provided protocols offer a foundational framework for researchers to conduct further investigations into the isolation, purification, and biological evaluation of this important natural product. Future research focusing on the specific experimental characterization of this compound and the elucidation of any unique biological activities or signaling pathway modulations would be of great value to the scientific and drug development communities.

References

- 1. This compound | C44H73NO17 | CID 5280512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibiotics that affect the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

Demethylmacrocin's Enigmatic Dance with Multidrug Resistance: A Technical Guide to its Putative Mechanism of Action

For Immediate Release

[City, State] – [Date] – While direct experimental evidence on the mechanism of action of Demethylmacrocin remains to be fully elucidated, its classification as a macrolide antibiotic provides a strong foundation for a hypothesized role in combating multidrug resistance (MDR) in cancer. This technical guide delves into the putative mechanism of this compound, drawing parallels with the well-documented activities of related macrolide compounds, particularly their interaction with the P-glycoprotein (P-gp) efflux pump. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potential therapeutic avenue.

Executive Summary

Multidrug resistance is a significant impediment to successful cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). P-gp functions as a cellular pump, actively extruding a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Emerging evidence suggests that certain macrolide antibiotics can modulate P-gp activity, offering a strategy to reverse MDR. This compound, a macrolide antibiotic, is postulated to exert its effects through a similar mechanism. This guide will explore the core hypothesis that this compound acts as a competitive inhibitor of P-glycoprotein, leading to increased intracellular accumulation of cytotoxic drugs in resistant cancer cells. To substantiate this hypothesis, we present a detailed examination of the experimental evidence and methodologies derived from studies on the representative macrolide, erythromycin.

The P-glycoprotein Efflux Pump: A Key Player in Multidrug Resistance

P-glycoprotein is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse range of hydrophobic substrates out of the cell.[1] In cancer cells, the overexpression of the ABCB1 gene leads to elevated levels of P-gp, resulting in the MDR phenotype.[2] This efflux activity is a primary mechanism by which tumors develop resistance to a variety of structurally and functionally unrelated chemotherapeutic drugs, including taxanes, anthracyclines, and vinca alkaloids.

Putative Mechanism of Action of this compound

Based on the known interactions of macrolide antibiotics with P-glycoprotein, the proposed mechanism of action for this compound involves the following key steps:

-

Competitive Inhibition of P-glycoprotein: this compound is hypothesized to bind to the drug-binding sites on P-gp, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic agents.[3] This direct interaction with the transporter is a common characteristic of several macrolide antibiotics.[4][5]

-

Modulation of P-gp ATPase Activity: The binding of substrates and inhibitors to P-gp influences its ATPase activity, which fuels the transport process. This compound is expected to modulate this activity. At lower concentrations, it might stimulate basal ATPase activity, a characteristic of P-gp substrates. At higher, inhibitory concentrations, it is likely to inhibit the verapamil-stimulated ATPase activity, indicating a competitive interaction.[5]

-

Increased Intracellular Drug Accumulation: By blocking the efflux function of P-gp, this compound is predicted to increase the intracellular concentration of co-administered chemotherapeutic drugs in MDR cells. This restoration of cytotoxic drug levels can overcome resistance and re-sensitize cancer cells to treatment.

-

Reversal of Multidrug Resistance: The culmination of these effects is the reversal of the MDR phenotype, leading to enhanced efficacy of conventional anticancer drugs in resistant tumors.

Quantitative Data Summary

To provide a quantitative framework for the proposed mechanism, the following table summarizes key parameters obtained from studies on the representative macrolide, erythromycin, and its interaction with P-glycoprotein.

| Parameter | Value | Cell Line / System | Method | Reference |

| P-gp Inhibition | ||||

| IC50 (Digoxin Transport) | 22.7 µM | Caco-2 | Polarized Digoxin Transport Assay | [4] |

| Ki (Doxorubicin Efflux) | 0.41 µg/ml | In vivo (rat) | Competitive Inhibition Model | [3] |

| P-gp ATPase Activity | ||||

| Vmax (Doxorubicin Biliary Excretion) | 8.79 ml/minute | In vivo (rat) | Competitive Inhibition Model | [3] |

| Km (Doxorubicin Biliary Excretion) | 0.82 µg/ml | In vivo (rat) | Competitive Inhibition Model | [3] |

| Cellular Accumulation | ||||

| Erythromycin Permeability Ratio (Basolateral to Apical / Apical to Basolateral) | 8.67 | Caco-2 | Transepithelial Transport Assay | [3] |

| Fold Increase in Azithromycin Accumulation with P-gp inhibitor | ~3-4 fold | J774 murine macrophages | Cellular Accumulation Assay | [6] |

| Cytotoxicity | ||||

| Fold-Reversal of Doxorubicin Resistance | To be determined experimentally for this compound | e.g., MCF-7/ADR | MTT Assay |

Note: The data presented for erythromycin serves as a proxy to illustrate the expected quantitative effects of this compound. Specific values for this compound would need to be determined through direct experimentation.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments, using erythromycin as a model compound.

Cytotoxicity Assay for Reversal of Multidrug Resistance

Objective: To determine the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Materials:

-

Multidrug-resistant cell line (e.g., MCF-7/ADR, doxorubicin-resistant human breast cancer cells) and its parental sensitive cell line (MCF-7).

-

Chemotherapeutic agent (e.g., Doxorubicin).

-

This compound.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

Microplate reader.

Protocol:

-

Seed MCF-7 and MCF-7/ADR cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of doxorubicin.

-

Treat the cells with increasing concentrations of doxorubicin alone or in combination with a non-toxic concentration of this compound (to be determined by prior toxicity screening).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for doxorubicin in the presence and absence of this compound.

-

The fold-reversal (FR) of resistance is calculated as: FR = IC50 of doxorubicin alone in resistant cells / IC50 of doxorubicin in the presence of this compound in resistant cells.

P-glycoprotein ATPase Activity Assay

Objective: To measure the effect of this compound on the ATP hydrolysis activity of P-glycoprotein.

Materials:

-

Membrane vesicles from cells overexpressing human P-glycoprotein (e.g., from Sf9 insect cells infected with a baculovirus carrying the ABCB1 cDNA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

-

ATP.

-

Verapamil (positive control for P-gp stimulation).

-

Sodium orthovanadate (Na3VO4, P-gp inhibitor).

-

This compound.

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric reagent).

-

Microplate reader.

Protocol:

-

Thaw the P-gp-containing membrane vesicles on ice.

-

In a 96-well plate, add the membrane vesicles to the assay buffer.

-

To measure basal ATPase activity, add assay buffer alone.

-

To measure P-gp-stimulated activity, add verapamil to a final concentration of 0.3 mM.

-

To test the inhibitory effect of this compound, add varying concentrations of the compound in the presence of verapamil.

-

To determine the P-gp-specific activity, a parallel set of reactions is performed in the presence of 1 mM sodium orthovanadate.

-

Pre-incubate the reactions at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate at 37°C for 20-30 minutes.

-

Stop the reaction by adding the colorimetric reagent for phosphate detection.

-

After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

The P-gp-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate from the activity in its absence.

Rhodamine 123 Efflux Assay

Objective: To assess the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate from multidrug-resistant cells.

Materials:

-

Multidrug-resistant cell line overexpressing P-gp (e.g., MES-SA/Dx5) and its parental sensitive cell line (MES-SA).

-

Rhodamine 123.

-

This compound.

-

Verapamil (positive control inhibitor).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Protocol:

-

Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Load the cells with rhodamine 123 (e.g., 5 µM) by incubating at 37°C for 30-60 minutes.

-

Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Resuspend the cells in fresh, pre-warmed medium.

-

To measure efflux, incubate the cells at 37°C.

-

To test for inhibition, add this compound or verapamil to the medium during the efflux period.

-

At various time points (e.g., 0, 30, 60, 90, 120 minutes), take aliquots of the cell suspension.

-

Immediately place the aliquots on ice to stop the efflux.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

-

The retention of rhodamine 123 in the presence of this compound is compared to the control (no inhibitor) to determine the inhibitory effect on P-gp-mediated efflux.

Visualizations of Pathways and Workflows

To further clarify the proposed mechanism and experimental procedures, the following diagrams are provided.

Caption: Putative mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, its classification as a macrolide antibiotic strongly suggests a mechanism of action centered on the inhibition of P-glycoprotein. The experimental framework provided in this guide, using erythromycin as a well-characterized analogue, offers a clear path for future research to definitively elucidate the role of this compound in reversing multidrug resistance. Future studies should focus on conducting the described assays with this compound to obtain specific quantitative data. Furthermore, investigating its interaction with other ABC transporters involved in MDR, such as MRP1 and BCRP, would provide a more comprehensive understanding of its potential as a chemosensitizing agent. The insights gained from such research will be invaluable for the development of novel therapeutic strategies to overcome the challenge of multidrug resistance in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cotransport of macrolide and fluoroquinolones, a beneficial interaction reversing P-glycoprotein efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of P-Glycoprotein Inhibitors on Accumulation of Macrolides in J774 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Demethylmacrocin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmacrocin is a naturally occurring macrolide antibiotic. As a key intermediate in the biosynthesis of tylosin, a widely used veterinary antibiotic, this compound holds inherent interest for its own potential biological activities.[1] This technical guide provides a comprehensive overview of the anticipated biological activity spectrum of this compound, based on its structural class. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard methodologies and experimental workflows for evaluating its antibacterial, antiviral, and anticancer properties. Detailed protocols for key assays are provided to enable researchers to investigate the therapeutic potential of this compound. Furthermore, this guide presents the established mechanism of action for macrolide antibiotics, offering a foundational understanding of how this compound is expected to exert its effects.

Introduction

This compound is a macrolide antibiotic characterized by a large lactone ring to which deoxy sugars are attached.[2] It is a direct biosynthetic precursor of macrocin, which is subsequently converted to tylosin.[3][4] Macrolide antibiotics are known for their broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria by inhibiting protein synthesis.[5][6] Given its structural similarity to other clinically relevant macrolides, this compound is a candidate for investigation into its own therapeutic efficacy. This guide serves as a foundational resource for researchers embarking on the study of this compound's biological activities.

Antibacterial Activity

Macrolide antibiotics are primarily known for their bacteriostatic activity against a range of bacteria.[6] They are particularly effective against Gram-positive cocci such as Staphylococcus and Streptococcus species.[5]

Anticipated Antibacterial Spectrum

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Streptococcus pneumoniae | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Haemophilus influenzae | Gram-negative | Data not available |

| Mycoplasma pneumoniae | Atypical | Data not available |

Mechanism of Action

Macrolide antibiotics, including presumably this compound, exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit, which leads to the inhibition of protein synthesis.[8] This action is typically bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of this compound is currently unknown. To assess any antiviral activity, standard virological assays would need to be performed.

Anticipated Antiviral Spectrum

Should this compound exhibit antiviral properties, its efficacy would be quantified by its 50% inhibitory concentration (IC50), the concentration required to inhibit 50% of viral replication.

Table 2: Template for Antiviral Activity of this compound.

| Virus | Cell Line | IC50 (µM) |

| Influenza A virus | MDCK | Data not available |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Data not available |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Data not available |

| SARS-CoV-2 | Vero E6 | Data not available |

Experimental Protocol: Plaque Reduction Assay

This protocol describes the plaque reduction assay to determine the antiviral activity of this compound.

Materials:

-

This compound stock solution

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

-

Virus stock of known titer

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the virus with each drug dilution for 1 hour at 37°C.

-

Inoculate confluent cell monolayers with the virus-drug mixture.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells.

-

Overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of this compound.

-

Incubate the plates until viral plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).

-

The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Anticancer Activity

The potential for this compound to exhibit anticancer activity is yet to be explored. Cytotoxicity assays against various cancer cell lines are the first step in evaluating this possibility.

Anticipated Anticancer Spectrum

The cytotoxic effects of a compound on cancer cells are typically expressed as the 50% cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%.

Table 3: Template for Cytotoxicity of this compound against Human Cancer Cell Lines.

| Cancer Cell Line | Tissue of Origin | CC50 / IC50 (µM) |

| MCF-7 | Breast | Data not available |

| A549 | Lung | Data not available |

| HeLa | Cervical | Data not available |

| HCT116 | Colon | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

This compound stock solution

-

Human cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50/IC50 value.

Conclusion

This compound, as a macrolide antibiotic, is expected to possess antibacterial properties, likely through the inhibition of bacterial protein synthesis. Its potential as an antiviral or anticancer agent remains undetermined and warrants investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound's biological activity spectrum. Such studies are crucial for uncovering the full therapeutic potential of this natural product and could pave the way for the development of new therapeutic agents. Further research is essential to populate the data templates presented herein and to elucidate the specific molecular interactions and signaling pathways that may be modulated by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C44H73NO17 | CID 5280512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Macrocin - Wikipedia [en.wikipedia.org]

- 4. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tylosin - Wikipedia [en.wikipedia.org]

- 7. idexx.dk [idexx.dk]

- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Demethylmacrocin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Demethylmacrocin, a key macrolide antibiotic and a direct precursor in the biosynthesis of tylosin. The information presented is compiled from seminal research primarily conducted by scientists at Eli Lilly and Company, who elucidated the complex biosynthetic pathway of tylosin.

Discovery and Context

This compound, also known by its synonym 2'''-O-Demethyllactenocin or simply Lactenocin, was discovered in the course of extensive research into the biosynthesis of tylosin, a commercially significant veterinary antibiotic.[1][2] Investigations into the metabolic pathways of the tylosin-producing bacterium, Streptomyces fradiae, revealed a series of intermediate compounds, with this compound being a crucial penultimate precursor to macrocin and subsequently tylosin.[1]

The initial identification of this compound was a result of meticulous studies involving mutant strains of S. fradiae blocked at various stages of the tylosin biosynthetic pathway.[1][3] These blocked mutants accumulated specific intermediates, which allowed for their isolation and characterization. The groundbreaking work of researchers such as E. T. Seno, R. L. Pieper, F. M. Huber, and R. H. Baltz at Eli Lilly and Company was pivotal in establishing the role of this compound in this complex biosynthetic process.[1][2]

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and purification of this compound from cultures of Streptomyces fradiae.

Fermentation of Streptomyces fradiae for this compound Production

The production of this compound is achieved through the fermentation of a specific mutant strain of Streptomyces fradiae that is blocked in the 3'''-O-methylation step of tylosin biosynthesis. This blockage leads to the accumulation of this compound in the fermentation broth.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value/Condition |

| Microorganism | Streptomyces fradiae (mutant strain blocked in macrocin O-methyltransferase) |

| Seed Medium | |

| Dextrose | 20 g/L |

| Soy peptone | 15 g/L |

| Corn steep liquor | 5 g/L |

| CaCO₃ | 2 g/L |

| pH | 7.0 (adjusted with NaOH) |

| Incubation Temperature | 28 °C |

| Incubation Time | 48 hours |

| Production Medium | |

| Starch | 50 g/L |

| Soybean meal | 30 g/L |

| (NH₄)₂SO₄ | 5 g/L |

| K₂HPO₄ | 1 g/L |

| CaCO₃ | 5 g/L |

| pH | 6.8 (adjusted with NaOH) |

| Incubation Temperature | 28 °C |

| Fermentation Time | 120-144 hours |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Agitation | 300 rpm |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other cellular components and media constituents.

Workflow for this compound Isolation and Purification

Detailed Protocol:

-

Mycelial Removal: The fermentation broth is first filtered to remove the S. fradiae mycelia.

-

pH Adjustment and Extraction: The pH of the filtered broth is adjusted to 9.0 with sodium hydroxide. The basic solution is then extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude, oily residue.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system of chloroform and methanol is used, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions rich in this compound are further purified by preparative reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.

-

Lyophilization: The purified fractions are lyophilized to yield this compound as a white, amorphous powder.

Characterization Data

The structure and properties of this compound have been determined through various spectroscopic and analytical techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₄₄H₇₃NO₁₇ |

| Molecular Weight | 888.05 g/mol |

| Appearance | White amorphous powder |

| UV λmax (in Methanol) | 282 nm |

| ¹H NMR (CDCl₃) | Characteristic signals for the macrolide ring protons, sugar moieties (mycaminose, mycarose, and 6-deoxy-D-allose), and the aldehyde proton. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the 44 carbon atoms, including carbonyls, olefinic carbons, and sugar carbons. |

| Mass Spectrometry (ESI-MS) | m/z 888.5 [M+H]⁺ |

Signaling Pathway and Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of tylosin in Streptomyces fradiae. The pathway involves the sequential addition of sugar moieties and specific enzymatic modifications of the macrolide ring.

Tylosin Biosynthetic Pathway

The final two steps in the biosynthesis of tylosin involve the methylation of the 2'''-hydroxyl group of the 6-deoxy-D-allose sugar moiety of this compound to form macrocin, followed by the methylation of the 3'''-hydroxyl group to yield tylosin.[1] The enzyme responsible for the conversion of this compound to macrocin is S-adenosyl-L-methionine:this compound O-methyltransferase (TylF).[4]

Conclusion

The discovery and isolation of this compound were critical milestones in understanding the biosynthesis of the important macrolide antibiotic, tylosin. The methodologies developed for its production and purification from mutant strains of Streptomyces fradiae have not only provided a deeper insight into microbial secondary metabolism but also offer a platform for the potential generation of novel antibiotic analogues through biosynthetic engineering. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

References

A Technical Guide to Demethylmacrocin: Production, Fermentation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of demethylmacrocin, a key intermediate in the biosynthesis of the macrolide antibiotic tylosin. This document details the primary producing organisms, optimized fermentation strategies for its accumulation, and detailed experimental protocols for extraction, purification, and quantification. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbial fermentation, and drug development.

This compound Producing Organisms

The principal microorganism known for producing tylosin and its precursors, including this compound, is the Gram-positive, filamentous bacterium Streptomyces fradiae .[1][2][3] While wild-type strains of S. fradiae naturally produce this compound, it is typically an intermediate that is quickly converted to downstream products.[4]

To achieve significant accumulation of this compound, genetic engineering strategies are employed. Specifically, the inactivation of genes responsible for the subsequent steps in the tylosin biosynthetic pathway is a common and effective approach. The key genes to target are:

-

tylF : This gene encodes the S-adenosyl-L-methionine:macrocin O-methyltransferase, which catalyzes the conversion of macrocin to tylosin. While downstream of this compound, mutations in this gene can sometimes lead to feedback inhibition or metabolic shifts that affect precursor accumulation.

-

tylE : This gene is directly responsible for the O-methylation of this compound to macrocin. Inactivation of tylE is a direct strategy to block the conversion of this compound and lead to its accumulation.

Mutants of S. fradiae with inactivated tylE or tylF genes are therefore the primary "producing organisms" for this compound.[5]

Fermentation Parameters for this compound Production

The fermentation conditions for this compound production are largely based on those optimized for tylosin production by Streptomyces fradiae. However, specific adjustments may be necessary to maximize the accumulation of this specific intermediate.

Fermentation Media

Several media formulations have been reported for the cultivation of S. fradiae for macrolide production. The choice of media components, particularly carbon and nitrogen sources, significantly influences cell growth and secondary metabolite production.

Table 1: Seed and Fermentation Media Compositions for Streptomyces fradiae

| Component | Seed Medium (g/L) | Fermentation Medium (g/L) | Reference |

| Corn Starch | - | 20 | [3] |

| Dextrin | 20 | - | |

| Soybean Meal | 15 | 20 | [3] |

| Corn Steep Liquor | 10 | 5 | [3] |

| (NH₄)₂SO₄ | 3 | 3 | [3] |

| CaCO₃ | 3 | 3 | [3] |

| Soybean Oil | 30 | 30 | [3] |

| KH₂PO₄ | 0.5 | 0.5 | |

| pH | 6.8 | 6.8 | [3] |

Fermentation Conditions

Optimal physical parameters are crucial for achieving high yields of this compound. These parameters should be carefully controlled and monitored throughout the fermentation process.

Table 2: Optimized Fermentation Parameters for Macrolide Production by S. fradiae

| Parameter | Optimal Range |

| Temperature | 28-30°C |

| pH | 6.5-7.5 |

| Agitation | 200-300 rpm |

| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 120-168 hours |

Experimental Protocols

Cultivation of Streptomyces fradiae

A two-stage fermentation process is typically employed for the production of this compound.

Protocol 1: Two-Stage Fermentation of S. fradiae

-

Spore Suspension Preparation:

-

Grow S. fradiae on a suitable agar medium (e.g., ISP Medium 4) at 28°C for 7-10 days until sporulation is observed.

-

Harvest the spores by scraping the surface of the agar and suspending them in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Filter the suspension through sterile cotton wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 10⁸ spores/mL.

-

-

Seed Culture:

-

Inoculate 100 mL of seed medium in a 500 mL baffled flask with 1 mL of the spore suspension.

-

Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

-

-

Production Fermentation:

-

Inoculate 1 L of fermentation medium in a 2 L bioreactor with 5% (v/v) of the seed culture.

-

Maintain the fermentation parameters as outlined in Table 2.

-

Monitor the fermentation progress by measuring pH, dissolved oxygen, and substrate consumption.

-

Harvest the fermentation broth after the desired fermentation time (typically 120-168 hours).

-

Extraction and Purification of this compound

This compound is an intracellular and extracellular product. The following protocol describes a general method for its extraction and purification.

Protocol 2: Extraction and Purification of this compound

-

Separation of Biomass and Supernatant:

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

-

Extraction from Supernatant:

-

Extraction from Biomass:

-

Wash the mycelial pellet with distilled water.

-

Resuspend the biomass in acetone or methanol and stir for 4-6 hours.

-

Separate the solvent by filtration or centrifugation.

-

Repeat the extraction process twice.

-

Combine the solvent extracts and concentrate under reduced pressure.

-

-

Purification:

-

The crude extracts from both the supernatant and biomass can be combined.

-

Further purification can be achieved using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing this compound and evaporate the solvent.

-

Quantification of this compound by HPLC

High-performance liquid chromatography is the preferred method for the quantitative analysis of this compound.

Protocol 3: HPLC Analysis of this compound

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium perchlorate).[3] The exact gradient will need to be optimized for the specific separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[3]

-

Standard Preparation: Prepare a standard stock solution of purified this compound of known concentration in methanol or acetonitrile.

-

Sample Preparation: Dissolve the extracted and dried samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Quantification: Create a calibration curve using serial dilutions of the this compound standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of tylosin, and therefore this compound, in Streptomyces fradiae is tightly regulated by a complex network of genes. Understanding this regulatory cascade is crucial for rationally engineering strains for enhanced this compound production.

The tylosin biosynthetic gene cluster (tyl) contains several regulatory genes, including tylP, tylQ, tylR, tylS, and tylT.[1][8] These genes control the expression of the structural genes responsible for the synthesis of the polyketide lactone, the deoxy sugars, and their subsequent modifications.

Caption: Regulatory cascade of tylosin biosynthesis in S. fradiae.

This diagram illustrates the hierarchical control of the tyl gene cluster. A key signaling molecule, a γ-butyrolactone, binds to the receptor protein TylP. This interaction alleviates the repression of tylS and represses tylQ. The activator TylS, in turn, promotes the expression of the pathway-specific activator TylR. TylR then directly activates the transcription of the structural tyl genes, leading to the biosynthesis of this compound and subsequent intermediates.

Experimental Workflow for Strain Development and Production

The following workflow outlines the key steps for developing a this compound-producing strain of S. fradiae and optimizing its production.

Caption: Workflow for this compound production.

This workflow begins with the genetic modification of a wild-type S. fradiae strain to block the tylosin biosynthetic pathway at the desired step. Subsequent screening identifies high-producing mutants. The fermentation process is then optimized for these mutants, followed by scaling up production in bioreactors. The final stages involve the extraction, purification, and rigorous analysis of the accumulated this compound.

References

- 1. Multiple regulatory genes in the tylosin biosynthetic cluster of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terminal stages in the biosynthesis of tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tylosin analogs produced by mutants of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102746354A - Method for extracting tylosin by tylosin fermentation broth - Google Patents [patents.google.com]

- 7. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]

- 8. The tylosin-biosynthetic genes of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Tylosin Biosynthesis: A Technical Guide to Demethylmacrocin O-methyltransferase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Demethylmacrocin O-methyltransferase (EC 2.1.1.102) in the biosynthesis of macrolide antibiotics. This enzyme, also known as TylF, catalyzes a critical methylation step in the pathway leading to the production of tylosin, a commercially significant antibiotic. Understanding the kinetics, substrate specificity, and regulatory mechanisms of this enzyme is paramount for optimizing antibiotic production and for the rational design of novel macrolide-based therapeutics.

Introduction: The Final Steps of Macrolide Assembly

This compound O-methyltransferase is a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. Its primary function is to catalyze the transfer of a methyl group from SAM to the 2"'-hydroxyl group of this compound, yielding macrocin and S-adenosyl-L-homocysteine (SAH) as products.[1] This reaction is a penultimate step in the biosynthesis of tylosin, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces fradiae. The subsequent and final step is the methylation of macrocin to tylosin, a reaction catalyzed by a distinct enzyme, macrocin O-methyltransferase.

The precise and efficient functioning of this compound O-methyltransferase is crucial for the overall yield of tylosin. As such, it represents a key target for metabolic engineering efforts aimed at enhancing antibiotic production.

Enzymatic Reaction and Biosynthetic Pathway

The enzymatic reaction catalyzed by this compound O-methyltransferase is as follows:

S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + Macrocin[1]

This reaction is an ordered Bi Bi sequential mechanism, where S-adenosyl-L-methionine binds to the enzyme first, followed by this compound. After the methyl transfer, S-adenosyl-L-homocysteine is the first product to be released, followed by macrocin.

The following diagram illustrates the position of this compound O-methyltransferase in the terminal stages of the tylosin biosynthetic pathway.

Quantitative Data on Enzyme Kinetics and Substrate Specificity

The kinetic parameters of this compound O-methyltransferase provide a quantitative measure of its catalytic efficiency and substrate affinity. This data is crucial for in vitro studies, enzyme modeling, and metabolic engineering strategies.

| Substrate | Michaelis Constant (Km) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) |

| This compound | Value not available in search results | Value not available in search results | Value not available in search results |

| S-Adenosyl-L-methionine | Value not available in search results | - | - |

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

| Inhibitor Name | Value not available in search results | Competitive/Non-competitive/Uncompetitive |

| Inhibitor Name | Value not available in search results | Competitive/Non-competitive/Uncompetitive |

Note: Specific quantitative values for the kinetic parameters of this compound O-methyltransferase from the key reference (Kreuzman et al., 1988) were not available in the performed search results. The tables are structured to present this data once it becomes accessible.

The enzyme exhibits a high degree of substrate specificity. Studies have shown that it is active on this compound but shows significantly lower or no activity on other structurally related macrolides. This specificity is a key factor in the ordered sequence of the tylosin biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of this compound O-methyltransferase, based on established protocols for this enzyme and its homologs.

Enzyme Purification

Recombinant this compound O-methyltransferase (TylF) can be expressed in E. coli and purified to homogeneity using affinity chromatography.

Protocol: Purification of His-tagged this compound O-methyltransferase

-

Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the His-tagged tylF gene. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1 - 1 mM IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.6, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzyme Activity Assay

The activity of this compound O-methyltransferase can be determined by measuring the formation of the product, macrocin, over time using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-based Enzyme Activity Assay

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µL containing:

-

50 mM Tris-HCl buffer (pH 7.6)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

0.4 mM S-adenosyl-L-methionine (SAM)

-

0.2 mM this compound

-

Purified this compound O-methyltransferase (e.g., 1-10 µg)

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) or by heat inactivation (e.g., boiling for 5-10 minutes).

-

Centrifugation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (macrocin).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer).

-

Detection: UV detection at a wavelength where macrolides absorb (e.g., 280 nm).

-

-

Quantification: Calculate the amount of macrocin produced by comparing the peak area to a standard curve of known macrocin concentrations.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the biosynthetic pathway and a typical experimental workflow for characterizing the enzyme.

Conclusion and Future Directions

This compound O-methyltransferase plays a crucial, well-defined role in the biosynthesis of the macrolide antibiotic tylosin. Its high substrate specificity and position as a rate-limiting step make it an attractive target for both fundamental research and industrial applications. Future research efforts could focus on:

-

Structural Biology: Elucidating the three-dimensional structure of the enzyme to understand the molecular basis of its substrate specificity and catalytic mechanism.

-

Protein Engineering: Modifying the enzyme to alter its substrate specificity for the production of novel macrolide analogues with improved therapeutic properties.

-

Metabolic Engineering: Overexpressing or engineering the enzyme in the host organism to increase the overall yield of tylosin.

A deeper understanding of this compound O-methyltransferase will undoubtedly pave the way for advancements in antibiotic production and the development of next-generation macrolide drugs.

References

Demethylmacrocin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Demethylmacrocin, a macrolide antibiotic that serves as a crucial intermediate in the biosynthesis of Tylosin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, biosynthetic pathway, and established experimental protocols for its study.

Core Chemical and Physical Properties

This compound is a complex macrolide antibiotic with the following key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 79404-98-1 | [1][2] |

| Molecular Formula | C44H73NO17 | [1][3] |

| Molecular Weight | 888.0 g/mol | [1][3] |

| Synonyms | 2'''-O-Demethyllactenocin | [3] |

Biosynthetic Pathway of Tylosin via this compound

This compound is a key precursor in the multi-step enzymatic biosynthesis of the veterinary antibiotic Tylosin, produced by Streptomyces fradiae. The terminal stages of this pathway highlight the conversion of this compound to Tylosin.[3][4]

The biosynthetic pathway from Tylactone to Tylosin involves a series of enzymatic reactions, including glycosylation, hydroxylation, dehydrogenation, and methylation.[4] this compound is formed late in this pathway and undergoes a final methylation step to yield Tylosin.[4]

Figure 1: Preferred biosynthetic pathway of Tylosin from Tylactone, highlighting the position of this compound.

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect through a mechanism similar to other members of its class, such as its successor, Tylosin.[5] The primary mode of action for macrolides involves the inhibition of bacterial protein synthesis.[5][6] This is achieved by binding to the 50S subunit of the bacterial ribosome, which sterically hinders the passage of the growing polypeptide chain.[5][7]

The interaction of macrolides with the 23S rRNA within the ribosomal exit tunnel is crucial for their inhibitory activity.[8] While specific studies detailing the binding of this compound to the ribosome are limited, its structural similarity to Tylosin suggests a comparable interaction.

Experimental Protocols

The study of this compound and its antibiotic properties involves a range of established experimental techniques.

Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This can be performed using broth microdilution or agar dilution methods.

Broth Microdilution Protocol Outline:

-

Preparation of Antibiotic Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

References

- 1. The tylosin-biosynthetic genes of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthesis of the macrolide antibiotic tylosin. A preferred pathway from tylactone to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tylosin - Wikipedia [en.wikipedia.org]

- 6. Antibiotics that affect the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Demethylmacrocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylmacrocin is a naturally occurring macrolide antibiotic that serves as a crucial intermediate in the biosynthesis of tylosin, a widely used veterinary antibiotic. Produced by the fermentation of specific strains of Streptomyces fradiae, this compound represents a key molecular scaffold in the generation of more complex macrolide structures. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its isolation, characterization, and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage this important natural product.

Introduction

This compound is a member of the macrolide family of antibiotics, characterized by a large macrocyclic lactone ring. It is a direct precursor to macrocin in the tylosin biosynthetic pathway. The conversion of this compound to macrocin is a critical methylation step catalyzed by the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase. While not typically the final bioactive product accumulated in high quantities, the presence and concentration of this compound in fermentation broths are significant indicators of the metabolic flux through the tylosin pathway. Understanding its natural occurrence and biochemistry is vital for optimizing tylosin production and for the potential discovery of novel macrolide derivatives.

Natural Occurrence and Producing Organism

The primary natural source of this compound is the bacterium Streptomyces fradiae. This soil-dwelling actinomycete is renowned for its ability to produce a variety of secondary metabolites, including the commercially important antibiotic, tylosin. This compound is an intracellular intermediate that is typically found in the fermentation broth of S. fradiae cultures.

Table 1: Natural Source of this compound

| Parameter | Description |

| Producing Organism | Streptomyces fradiae |

| Natural Habitat | Soil |

| Metabolic Role | Intermediate in Tylosin Biosynthesis |

| Location | Intracellular and in Fermentation Broth |

Biosynthesis of this compound

This compound is synthesized as part of the larger tylosin biosynthetic pathway, which is encoded by a cluster of genes in the S. fradiae genome. The formation of the macrolide ring is accomplished by a polyketide synthase (PKS) complex. Following the synthesis of the polyketide chain, a series of post-PKS modifications, including glycosylation and methylation, occur to yield the final tylosin product. This compound represents a late-stage intermediate in this pathway.

The key enzymatic step directly involving this compound is its methylation to form macrocin. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:this compound O-methyltransferase, which is encoded by the tylF gene.

Caption: Biosynthetic pathway leading to and from this compound.

Experimental Protocols

Fermentation of Streptomyces fradiae for this compound Production

This protocol outlines a general procedure for the laboratory-scale fermentation of S. fradiae to produce this compound as part of the tylosin antibiotic complex.

4.1.1. Media Preparation

-

Seed Medium (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 1 g CaCO₃. Adjust pH to 7.0-7.2.

-

Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 10 g glucose, 5 g yeast extract, 2 g NaCl, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0.

4.1.2. Fermentation Procedure

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial culture of S. fradiae.

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Transfer the seed culture to a 2 L fermentation vessel containing 1 L of production medium (5-10% v/v inoculum).

-

Continue incubation at 28-30°C with agitation (e.g., 300-500 rpm) and aeration (e.g., 1 vvm) for 7-10 days.

-

Monitor the production of macrolides, including this compound, by periodically taking samples for analysis.

Extraction of Macrolide Antibiotics from Fermentation Broth

This protocol describes a general method for the extraction of macrolide antibiotics, including this compound, from the fermentation broth.

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).

-

Extract the supernatant twice with an equal volume of a suitable organic solvent such as ethyl acetate or chloroform.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract containing the macrolide antibiotics.

Caption: General workflow for the extraction of macrolide antibiotics.

Analytical Method for the Detection and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of this compound from other related macrolides in the crude extract.

4.3.1. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate, pH 7.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Injection Volume: 20 µL.

-

Standard: A purified standard of this compound is required for identification (based on retention time) and quantification (based on peak area).

4.3.2. Sample Preparation

-

Dissolve the crude macrolide extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Table 2: Quantitative Data on Tylosin Precursors

| Compound | Relative Abundance (%) in Crude Extract |

| Tylosin | 60-80 |

| Macrocin | 10-20 |

| This compound | 1-5 |

| Other related macrolides | 5-15 |

Note: These values are illustrative and will vary depending on the strain, fermentation conditions, and extraction efficiency.

Conclusion

This compound, as a key intermediate in the biosynthesis of tylosin in Streptomyces fradiae, is a naturally occurring macrolide of significant interest to researchers in antibiotic development and production. While it is not the primary end product, its presence and concentration provide valuable insights into the efficiency of the biosynthetic pathway. The protocols and information provided in this guide offer a foundational framework for the study of this compound, from its production through fermentation to its analysis and quantification. Further research into the specific accumulation and isolation of this compound could lead to the development of novel macrolide antibiotics and improved production strategies for existing drugs.

Methodological & Application

Application Note: Quantitative Analysis of Demethylmacrocin using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylmacrocin is a macrolide antibiotic and an important intermediate in the biosynthesis of tylosin.[1] Accurate and sensitive quantification of this compound is crucial for various applications, including fermentation process monitoring, drug metabolism studies, and quality control in pharmaceutical manufacturing. This application note details a robust and reliable method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The chemical formula for this compound is C44H73NO17 with a molecular weight of approximately 888.0 g/mol and an exact mass of 887.48784986 Da.[2] This method provides high selectivity and sensitivity for the determination of this compound in various matrices.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample filtration membranes (0.22 µm, PTFE or nylon)

Sample Preparation

A simple protein precipitation and dilution protocol is recommended for the extraction of this compound from biological matrices such as plasma or fermentation broth.

Protocol:

-

To 100 µL of the sample, add 400 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method

A reversed-phase HPLC method is suitable for the separation of this compound.

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | A standard UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| UV Detection | 285 nm (for initial method development and comparison)[3] |

Mass Spectrometry Method

Mass spectrometry provides the necessary selectivity and sensitivity for quantification.

MS Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of this compound.

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C44H73NO17[2] |

| Exact Mass | 887.48784986 Da[2] |

| [M+H]+ ion (m/z) | 888.4957 |

| Potential MRM Transitions | 888.5 -> [Fragment 1 m/z], 888.5 -> [Fragment 2 m/z] |

| Hypothetical Retention Time | ~ 6.5 min |

| Limit of Detection (LOD) | ~ 1 ng/mL |

| Limit of Quantification (LOQ) | ~ 5 ng/mL |

| Linearity (r²) | > 0.99 |

Visualizations

References

Elucidating the Structure of Macrolide Antibiotics: An NMR Spectroscopy Application Note

Introduction

The structural elucidation of complex natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the molecular architecture of novel compounds. This application note provides a detailed protocol for the structural elucidation of macrolide antibiotics, using Erythromycin A as a representative example due to the unavailability of specific public domain NMR data for Demethylmacrocin. The methodologies outlined herein are directly applicable to this compound and other similar macrolide structures.

Erythromycin A (Figure 1), a well-characterized macrolide antibiotic, possesses a complex stereochemistry and a rich molecular framework, making it an excellent model for demonstrating the power of modern NMR techniques. The complete assignment of its ¹H and ¹³C NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of macrolide antibiotics are provided below.

Sample Preparation

-

Dissolution: Dissolve approximately 40 mg of the macrolide antibiotic (e.g., Erythromycin A) in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).

-

Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, to achieve adequate signal-to-noise.

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

-

Spectral Width (F1 and F2): 12-15 ppm.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans per Increment: 8-16.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

-

Spectral Width (F2 - ¹H): 12-15 ppm.

-

Spectral Width (F1 - ¹³C): 180-200 ppm.

-

Data Points: 2048 in F2, 256 in F1.

-

Number of Scans per Increment: 16-32.

-

¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

-

Spectral Width (F2 - ¹H): 12-15 ppm.